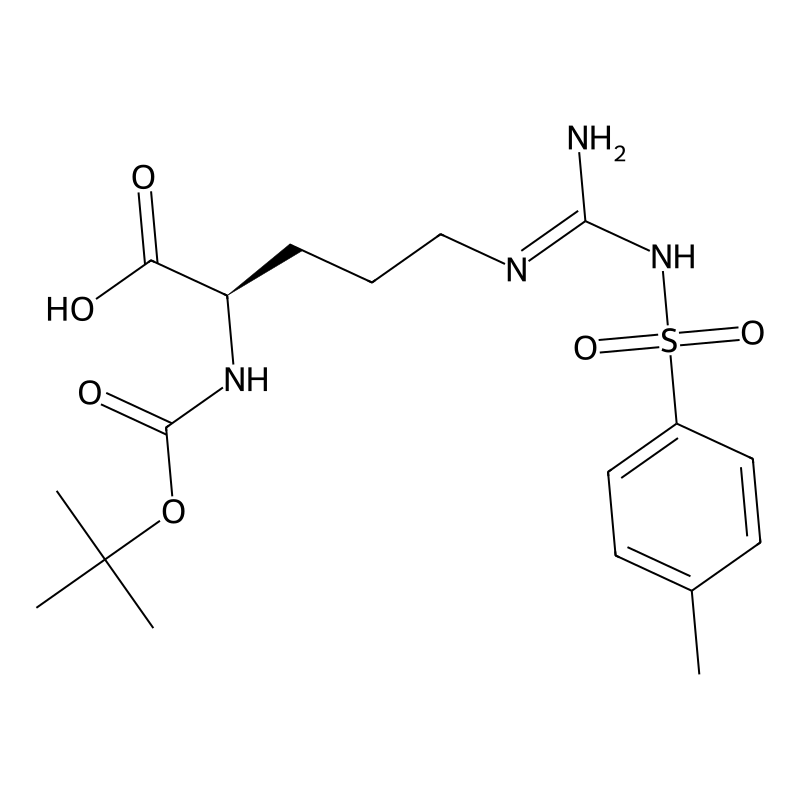

Boc-D-Arg(Tos)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Solid-Phase Peptide Synthesis (SPPS):

- Boc-D-Arg(Tos)-OH is a valuable building block in SPPS, a technique for creating peptides in a stepwise manner.

- The Boc (tert-butyloxycarbonyl) group protects the amino group of the arginine side chain, allowing for selective coupling with other amino acids during peptide chain elongation.

- The Tos (tosyl) group protects the guanidine group of arginine, another reactive functional group.

Synthesis of D-arginine Containing Peptides:

- Boc-D-Arg(Tos)-OH provides a convenient way to incorporate D-arginine, a non-natural amino acid, into peptides.

- D-peptides can have unique properties compared to their L- counterparts, making them interesting for research in various fields like enzyme inhibition and development of new drugs.

Study of Protein-Protein Interactions:

- Peptides containing D-arginine can be used as probes to study protein-protein interactions.

- The unnatural chirality of D-arginine can sometimes disrupt protein-protein binding, aiding researchers in understanding these interactions.

Development of Therapeutic Agents:

- Peptides containing Boc-D-Arg(Tos)-OH are being explored for their potential as therapeutic agents.

- The specific properties of D-arginine-containing peptides can make them attractive candidates for treatments in areas like cancer and immunological disorders.

Important Note:

- Boc-D-Arg(Tos)-OH is for research purposes only and should not be used in humans or animals without proper safety considerations and regulatory approvals.

Boc-D-Arg(Tos)-OH, also known as N-α-t-butyloxycarbonyl-Nω-tosyl-D-arginine, is a derivative of the amino acid arginine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the alpha amine and a tosyl (Tos) group on the guanidino nitrogen. This compound has the empirical formula and a molecular weight of 396.56 g/mol. Boc-D-Arg(Tos)-OH is primarily utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to the stability of its protecting groups under various reaction conditions .

- Coupling Reactions: It can undergo coupling with other amino acids to form peptides. The Boc group is removed under acidic conditions, while the Tos group can be cleaved using specific reagents such as 1 M HOBt in dichloromethane, allowing for selective coupling without significant side reactions .

- Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid, which is a common step in peptide synthesis to expose the free amine for further reactions .

- Side Reactions: The presence of the Tos group may lead to side reactions such as tosylation of other functional groups if not managed properly during synthesis .

Boc-D-Arg(Tos)-OH can be synthesized through several methods:

- Solid-Phase Peptide Synthesis (SPPS): This method uses Boc-D-Arg(Tos)-OH as a building block for assembling peptides. The stability of both Boc and Tos groups makes it suitable for sequential coupling reactions .

- Chemical Modification: Starting from D-arginine, the tosylation can be performed using tosyl chloride in the presence of a base, followed by Boc protection to yield Boc-D-Arg(Tos)-OH .

- Alternative Protecting Groups: Research into alternative protecting groups has been conducted to improve the efficiency and reduce side reactions during peptide synthesis, although Boc and Tos remain widely used due to their reliability .

Boc-D-Arg(Tos)-OH is primarily used in:

- Peptide Synthesis: It serves as an essential building block in synthesizing various peptides used for research and therapeutic purposes.

- Drug Development: Peptides containing arginine derivatives are explored for their potential roles in drug delivery systems and therapeutic agents targeting specific biological pathways .

Studies on Boc-D-Arg(Tos)-OH often focus on its interactions during peptide synthesis rather than direct biological interactions. The stability of the protecting groups allows for efficient coupling with minimal side reactions, which is crucial for producing high-purity peptides.

- Coupling Efficiency: Research indicates that using Boc-D-Arg(Tos)-OH can enhance coupling efficiency compared to other protecting groups due to its stability under various conditions .

- Side Reaction Minimization: Investigations into alternative methods for Tos group cleavage have shown promise in reducing unwanted side reactions during peptide assembly .

Several compounds share structural similarities with Boc-D-Arg(Tos)-OH, particularly other protected arginine derivatives:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Boc-D-Arg-OH | Unprotected Arg derivative | Lacks Tos group; simpler structure for direct use |

| Fmoc-D-Arg-OH | Fmoc protected derivative | More soluble; alternative protecting strategy |

| Boc-Lys(Boc)-OH | Lysine derivative | Contains two Boc groups; different amino acid |

| Fmoc-Lys(Boc)-OH | Lysine derivative | Combines Fmoc and Boc strategies |

Boc-D-Arg(Tos)-OH's uniqueness lies in its combination of protective groups that allow it to withstand harsher synthetic conditions while still enabling efficient peptide synthesis. Its application in SPPS makes it a valuable compound among similar derivatives .